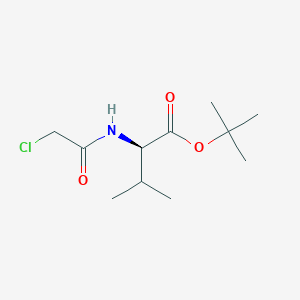![molecular formula C19H13F2N5O2 B2401521 N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-39-6](/img/structure/B2401521.png)
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Derivatives
- N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide belongs to a broader class of compounds known for their various applications in medicinal chemistry. For instance, derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized, showcasing significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013).
Radiosynthesis and Imaging Applications
- Within the pyrazolopyrimidineacetamides series, compounds like DPA-714 were designed with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography. This highlights the potential of such compounds in neuroimaging and cancer detection (F. Dollé et al., 2008).
Neuroinflammation PET Imaging
- Novel pyrazolopyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This underlines the utility of such compounds in developing PET-radiotracers for neuroinflammation imaging (Annelaure Damont et al., 2015).
Stable Isotope-Labeled Synthesis
- The compound RWJ-416457, a stable isotope-labeled antibacterial agent, shares structural similarities with this compound. The synthesis of these labeled compounds indicates their relevance in pharmaceutical research and drug metabolism studies (R. Lin & L. Weaner, 2012).
Antitumor Activity
- Research into 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, has shown antitumor activity against human breast adenocarcinoma cell line MCF7, indicating the potential for this compound derivatives in cancer treatment (A. El-Morsy et al., 2017).
In Vitro Cytotoxic Activity
- The synthesis and in vitro cytotoxic activity of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored, with some compounds showing significant cancer cell growth inhibition, further underscoring the therapeutic potential of this chemical class (M. M. Al-Sanea et al., 2020).
Antibiotic Development
- Research into compounds like RWJ-416457, an oxazolidinone antibiotic, which contains a structure similar to the query compound, has shown effectiveness against multi-drug-resistant bacteria. This suggests possible applications of this compound in developing new antibiotics (E. Cheung et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-12-4-6-15(7-5-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-3-1-2-13(21)8-14/h1-9,11H,10H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNGSLPRFLQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)

![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401441.png)
![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)


![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)






